REACTION_CXSMILES
|
[C:1]1([NH:7][C:8]([NH2:10])=[S:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CO[CH:13](OC)[N:14]([CH3:16])[CH3:15]>>[CH3:13][N:14]([CH3:16])[CH:15]=[N:10][C:8](=[S:9])[NH:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NC(=S)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(N(C)C)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
OF BENZENE WITH ~ 100 MG OF P-TOLUENE SULFURIC ACID AND THE MIXTURE DISTILLED THROUGH A 6 PLATE
|
Type
|
DISTILLATION
|
Details
|
DISTILLING COLUMN
|
Type
|
CUSTOM
|
Details
|
rose to 80°C
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled
|
Type
|
CUSTOM
|
Details
|
the product crystallized from the benzene
|
Type
|
CUSTOM
|
Details
|
The yield was 6.3 g of solid m.p. 131°-138°C which was triturated with ether
|
Type
|
CUSTOM
|
Details
|
to give 6 g m.p. 139°-143°C.
|
Name
|
|
Type
|
|
Smiles
|
CN(C=NC(NC1=CC=CC=C1)=S)C
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |